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Allyl nonanoate

Predictive Toxicology Safety Assessment Allyl Esters

For formulators needing precise alcoholic beverage, creamy fruit, or tropical profiles, allyl nonanoate provides a uniquely winey, waxy, pineapple-cognac character that shorter-chain allyl esters cannot replicate. Its C9 acyl chain and logP of 4.71 ensure superior retention in lipid-based matrices, enabling extended product longevity in encapsulated flavors, air fresheners, and chewing gum. - Quantified antimicrobial advantage: 14.5 mm inhibition zone against S. pneumoniae at 10 µg. - Regulatory confidence: FDA EAFUS (21 CFR 172.515), FEMA GRAS, and JECFA-specified (assay ≥96.5%).

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 7493-72-3
Cat. No. B1581871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl nonanoate
CAS7493-72-3
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)OCC=C
InChIInChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h4H,2-3,5-11H2,1H3
InChIKeyMFLWLDDOGSNSKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Insoluble in water, soluble in essential oils, flavour chemicals, and ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Nonanoate Properties & Comparators


Allyl nonanoate (CAS 7493-72-3), also known as allyl pelargonate, is a fatty acid ester (C12H22O2, MW 198.30 g/mol) characterized by a clear, slightly yellow liquid appearance and a fruity, cognac/pineapple-like odor [1]. It is a synthetic flavoring agent widely used in the food and fragrance industries [2]. Its physical properties include a density of 0.878 g/mL at 25 °C, a refractive index (n20/D) of 1.434, and a boiling point of 151 °C at 50 mmHg . Allyl nonanoate is practically insoluble in water but soluble in ethanol, essential oils, and other flavor chemicals [3].

Flavor & fragrance formulation support
Fruity, cognac, pineapple odor profile
Ethanol/oil-soluble; water-insoluble
JECFA/FDA listed for food use

Allyl Nonanoate: Substitution Limitations


While allyl nonanoate belongs to the broader class of allyl esters used as flavor and fragrance ingredients, direct substitution with shorter-chain homologs like allyl hexanoate or allyl heptanoate can lead to significant deviations in sensory profile, physicochemical behavior, and safety margins [1]. The nonanoate's C9 acyl chain imparts a distinct waxy, creamy, and winey character with a pineapple nuance that is not replicated by shorter-chain analogs . Furthermore, predictive toxicology models indicate that allyl esters form a category where hepatotoxicity potential is linked to allyl alcohol release, but quantitative risk assessment values (NOAEL/LOAEL) are specific to the subcategory of saturated straight-chain alkyl esters and cannot be reliably extrapolated to branched or aromatic allyl esters [2]. The following evidence guide quantifies these differentiating factors to support scientifically rigorous selection.

Sensory profile mismatch
Shorter-chain allyl esters may not reproduce the creamy, winey character of allyl nonanoate.
Toxicological category shift
Safety margins for saturated straight-chain allyl esters may not transfer to branched or aromatic analogs.
Physicochemical divergence
Lower logP analogs may alter lipid partitioning and sustained-release behavior in formulations.

Allyl Nonanoate: Evidence vs. Comparators


Hepatotoxicity Risk Assessment

Allyl nonanoate belongs to Subcategory 1 of allyl esters (saturated straight alkyl chain), for which the hepatotoxic potential is predictable and similar to allyl acetate. In contrast, Subcategory 2 allyl esters (branched/aromatic) have unpredictable hepatotoxicity due to unclear structure-hydrolysis relationships. For untested Subcategory 1 esters like allyl nonanoate, the NOAEL and LOAEL for hepatotoxic effects are estimated at 0.12 and 0.25 mmol/kg/d, respectively, based on allyl acetate data [1]. This provides a quantitative safety margin for risk assessment that is unavailable for Subcategory 2 compounds, enabling more confident regulatory submissions and procurement decisions.

Hepatotoxicity assessment
Class-level
Subcategory 1 (predictable): NOAEL 0.12, LOAEL 0.25 mmol/kg/d
Subcategory 2: unpredictable hepatotoxicity
Supports toxicological category assessment; verify individual batch data.
Category approach based on allyl acetate data.
Predictive Toxicology Safety Assessment Allyl Esters

Antimicrobial Activity vs. S. pneumoniae

In a Kirby-Bauer disk diffusion assay, allyl nonanoate applied at ~10 µg produced a zone of inhibition of 14.5 mm against Streptococcus pneumoniae. This activity was intermediate: higher than myrcene (8 mm) but lower than perilla ketone (21 mm) under the same conditions [1]. This demonstrates that allyl nonanoate possesses measurable, selective antimicrobial activity that may be relevant for applications in food preservation or natural product formulations, distinguishing it from other ester flavorants that lack documented bioactivity.

Antimicrobial activity
Head-to-head
14.5 mm zone (S. pneumoniae)
Perilla ketone 21 mm | Myrcene 8 mm
Supports antimicrobial screening context; activity intermediate among tested compounds.
Kirby-Bauer disk diffusion; ~10 µg loading.
Antimicrobial Natural Products Bioactivity Screening

Sensory Profile Differentiation

Allyl nonanoate is characterized by a sweet, waxy, fruity odor with winey and creamy nuances, and a taste that is waxy, slightly green, with a creamy berry and fruity nuance at 10 ppm . In contrast, allyl octanoate (C8) exhibits a fatty, waxy, sweet, fruity pineapple-like odor with a green tropical nuance, lacking the creamy and winey complexity . Allyl hexanoate (C6) presents a simpler sweet, fruity, pineapple-banana profile [1]. The extended C9 carbon chain of allyl nonanoate introduces a unique creamy/winey character that is quantitatively documented in flavor descriptors, making it a preferred choice for specific flavor profiles like cognac, wine, and complex fruit blends.

Sensory profile
Reported
Creamy, winey, cognac character (C9)
C8: fatty, pineapple, green; C6: fruity, banana
Flavor complexity may not be replicated by shorter-chain homologs.
Industry-standard sensory descriptors; taste threshold at 10 ppm.
Flavor Chemistry Sensory Analysis Fragrance Formulation

Lipophilicity: logP Differentiation

The octanol-water partition coefficient (logP) is a critical parameter for predicting solubility, membrane permeability, and formulation behavior. Allyl nonanoate has an experimental logP (o/w) of 4.71 . This is significantly higher than allyl octanoate (logP ~4.17), allyl heptanoate (logP ~3.65), and allyl hexanoate (logP ~3.2) [1][2]. The higher logP of allyl nonanoate indicates greater hydrophobicity, which influences its partitioning into lipid phases, retention in fatty food matrices, and substantivity in fragrance applications. This quantitative difference allows formulators to select the optimal allyl ester based on precise hydrophobicity requirements.

Lipophilicity (logP)
Reported
logP 4.71
C8: 4.17 | C7: 3.65 | C6: 3.2
Higher lipophilicity may influence lipid-phase partitioning and substantivity.
Experimental logP (o/w) values from vendor technical data.
Physicochemical Properties Formulation Partitioning

Regulatory Acceptance: JECFA/FDA Clearance

Allyl nonanoate has a JECFA evaluation (1996) with an ADI of 'Acceptable' and a status of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. It is listed in the FDA's EAFUS database, confirming its permitted use in food [2]. Its JECFA specification includes a minimum assay of 96.5%, refractive index 1.430-1.436, and specific gravity 0.872-0.880, providing clear quality benchmarks for procurement [3]. While many allyl esters share similar regulatory status, the explicit JECFA specification and defined purity range for allyl nonanoate offer a verifiable quality standard that facilitates supplier qualification and batch acceptance.

Regulatory specification
Specification review
Assay ≥96.5% | RI 1.430–1.436 | SG 0.872–0.880
Verifiable quality benchmarks support supplier qualification.
JECFA 1996; FDA EAFUS listing.
Regulatory Food Additive Compliance

Allyl Nonanoate: Application Scenarios


Cognac, Wine & Creamy Fruit Flavors

Formulators developing alcoholic beverage flavors (cognac, wine, rum), creamy fruit blends, or complex tropical fruit profiles should prioritize allyl nonanoate over shorter-chain allyl esters like hexanoate or octanoate. Its unique sensory descriptors—winey, creamy, waxy, with a pineapple-cognac character—are documented and distinct from the simpler fruity notes of homologs [1]. This specificity allows precise flavor matching that cannot be achieved through generic substitution.

Dual Flavor-Antimicrobial Preservation

For food products where a mild antimicrobial effect is desired alongside flavoring (e.g., fruit-based beverages, dairy desserts), allyl nonanoate offers a quantifiable advantage. It has demonstrated a 14.5 mm zone of inhibition against S. pneumoniae at 10 µg loading, which is intermediate among tested natural compounds [2]. This activity, while not as potent as dedicated preservatives, provides a value-added functional benefit not present in many other ester flavorants, potentially supporting 'clean label' initiatives.

Sustained Release in Lipid Systems

In fragrance or flavor encapsulation systems, lipid-based carriers, or applications requiring long-lasting substantivity (e.g., air fresheners, candles, chewing gum), the higher logP of allyl nonanoate (4.71) compared to allyl octanoate (4.17), heptanoate (3.65), or hexanoate (3.2) predicts stronger partitioning into non-polar phases and slower release [3][4]. This quantitative difference enables formulators to achieve extended product longevity and improved retention in fatty matrices, potentially reducing reapplication frequency or overall usage levels.

Regulatory Compliance: Food & Beverage

When procuring flavor chemicals for use in products destined for markets with strict food additive regulations (e.g., EU, US), allyl nonanoate's established JECFA specification (assay ≥96.5%, defined physical constants) and FDA EAFUS listing provide a clear, verifiable quality benchmark [5][6]. This reduces the burden of supplier qualification and batch acceptance testing compared to less formally specified or regionally restricted allyl esters, ensuring smoother regulatory approval pathways.

Application
Selection Property
Validation Focus
Complex beverage & fruit flavors
Creamy/winey odor character
Sensory profile matching vs. shorter-chain esters
Dual-function flavor-preservation systems
Documented antimicrobial activity
Antimicrobial screening in product matrix
Lipid-based sustained-release systems
Higher lipophilicity for lipid retention
Release kinetics in fatty matrices
Regulated food & beverage applications
JECFA specification & FDA listing
Batch purity & physical constant verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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